molecular formula C13H16N2O4 B1278687 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid CAS No. 72120-54-8

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Cat. No.: B1278687
CAS No.: 72120-54-8
M. Wt: 264.28 g/mol
InChI Key: ZYBMAAOZXXKYTG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with hexahydro-1,2-diazine-3-carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for diverse applications .

Properties

IUPAC Name

1-phenylmethoxycarbonyldiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBMAAOZXXKYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450178
Record name 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72120-54-8
Record name 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper [] describes a novel method for synthesizing chiral 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid and its 1,2-dibenzyloxycarbonyl derivative. The significance lies in the efficiency and practicality of the synthesis. The method involves fewer steps, milder reaction conditions, and higher yields compared to previously reported methods. This makes it particularly suitable for potential industrial production of these chiral compounds.

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